Akton

描述

Synthesis Analysis

The synthesis of compounds related to AKRs is discussed in the context of asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. The asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides is catalyzed by a (salen)Co(III) complex, which is a practical method for synthesizing both aliphatic and aromatic N-Boc- or N-Cbz-protected 1,2-amino alcohols with high enantiomeric excess . Additionally, the total synthesis of AK-toxins, which are host-specific toxins, has been achieved with a practical yield starting from a key intermediate, highlighting the importance of stereochemistry in the synthesis process .

Molecular Structure Analysis

The molecular structure of AKRs is characterized by a conserved (α/β)8-barrel motif, large loops that govern substrate specificity, and a conserved cofactor binding domain . The crystal structure of AknH, a polyketide cyclase, reveals its role in catalyzing the closure of carbon rings in aclacinomycin biosynthesis, and the structure-function relationship that determines product stereoselectivity . The plant AKRs also have conserved key catalytic residues and are involved in a variety of metabolic processes .

Chemical Reactions Analysis

AKRs are involved in the reduction of a wide range of carbonyl substrates, including sugar aldehydes, keto-steroids, and lipid peroxidation by-products. Some AKRs, like AKR1D enzymes, catalyze the reduction of steroid double bonds, while others are involved in the oxidation of carcinogens . The anaerobic strain AK-01 activates alkanes via addition of carbon to fumarate, a reaction catalyzed by enzymes encoded by the assA1 and assA2 genes .

Physical and Chemical Properties Analysis

AKRs typically have a molecular weight of around 37kDa and display an ordered bi bi kinetic mechanism with cofactor NAD(P)H binding first and leaving last . The physical and chemical properties of the compounds synthesized by AKRs, such as AK-toxins, are determined by their specific stereochemistry and conjugated triene systems . The carbonatotellurites AKTeO2(CO3) (A = Li, Na) feature a zero-dimensional [Te2C2O10]4- cluster and exhibit a wide band gap, which is significant for their optical properties .

科学研究应用

科学中的通讯与知识交流

- AKSON通讯实验室奖是科学传播者的平台,促进讨论和经验交流。它在俄罗斯传播者专业社区的形成中发挥着重要作用,突显了科学领域中通讯方法的重要性 (Sidorova, 2022)。

技术研究与经济成功

- 对技术范式和轨迹的研究揭示了技术研究与基础科学范式之间的相似之处。这项研究强调了创新活动在确定企业绩效和技术进步的重要性 (Dosi, 1982)。

基于知识的商业技术

- AKTB(应用知识技术于商业)研讨会强调了研究专业知识和先进知识在为企业系统和流程建模创新解决方案中的作用,表明了商业和科学研究之间的重要交集 (Sakalauskas & Kriksciuniene, 2010)。

科学模拟的协作环境

- 基于Velo软件平台构建的Akuna用户环境展示了科学模拟中协作的好处,特别是在地下模拟中。这个环境支持不同地点科学家之间的协作,强调了协作研究环境的重要性 (Freedman et al., 2015)。

传统知识与科学知识的整合

- 像Bidarki项目和Siku-Inuit-Hila项目中所见的协作环境野外工作展示了学术研究与当地知识的整合。这种方法增强了研究成果和研究人员与当地社区之间的互动 (Huntington et al., 2011)。

知识与外展中的公民科学

- 美国隼合作伙伴关系,一个公民科学项目,展示了外展在吸引参与者参与科学研究中的重要性。这个案例研究展示了沟通策略与项目在公民科学研究中成功之间的关系 (Schulwitz et al., 2021)。

从学术文献中挖掘知识图

- AKMiner,一个用于在特定领域从学术文章中挖掘知识的系统,展示了自动化系统在高效合成和呈现学术知识中的应用,突显了技术和学术研究的交集 (Huang & Wan, 2013)。

安全和危害

未来方向

The future directions for Akton would likely depend on its specific applications. For the Akton company, future directions might involve expanding their range of communication services and growing their international presence . For Akton polymer, future directions might involve finding new applications for this versatile material .

Relevant Papers There are several tools available for finding and analyzing relevant papers. For example, Connected Papers is a tool that helps you quickly identify similar papers with just one “Seed paper” (a relevant paper) . Another tool, iFeatureOmega, can be used to perform feature extraction, analysis, and visualization of biological sequences, structures, and ligands . These tools could potentially be used to find and analyze papers relevant to Akton.

属性

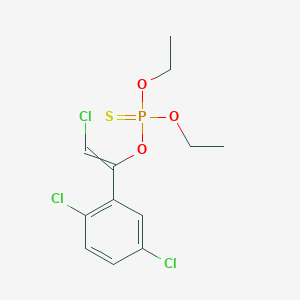

IUPAC Name |

[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKIOHMRUZJYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034775 | |

| Record name | Akton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorothioic acid, O-(2-chloro-1-(2,5-dichlorophenyl)ethenyl) O,O-diethyl ester | |

CAS RN |

1757-18-2 | |

| Record name | Akton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1757-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AKTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BRD860889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)